molecular formula C15H16N4O B5976853 N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide

N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide

Cat. No. B5976853
M. Wt: 268.31 g/mol
InChI Key: QZJKAEGOJIGHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PTPB and is a member of the triazole family of compounds. In

Scientific Research Applications

PTPB has been investigated for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. PTPB has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is overexpressed in many types of cancer. Inhibition of PTP1B activity leads to increased insulin sensitivity and decreased cancer cell proliferation. PTPB has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.

Mechanism of Action

PTPB is a potent and selective inhibitor of PTP1B. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity leads to increased insulin sensitivity. PTPB has been shown to bind to the active site of PTP1B and prevent its dephosphorylation activity.
Biochemical and Physiological Effects:
PTPB has been shown to have various biochemical and physiological effects. Inhibition of PTP1B activity by PTPB leads to increased insulin sensitivity and decreased cancer cell proliferation. PTPB has also been shown to bind to amyloid-beta plaques in the brain, which could have implications for the diagnosis and treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using PTPB in lab experiments is its potency and selectivity for PTP1B inhibition. This makes it a useful tool for investigating the role of PTP1B in various biological processes. However, one limitation is that PTPB has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are many potential future directions for research on PTPB. One area of interest is the development of PTPB analogs with improved pharmacokinetic properties. Another area of interest is the investigation of PTPB in vivo, to better understand its potential therapeutic applications. Additionally, PTPB could be investigated for its potential use in the treatment of other diseases, such as diabetes and obesity, where PTP1B inhibition has been shown to be beneficial.

Synthesis Methods

The synthesis of PTPB involves the reaction of 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography. This synthetic method has been reported in the literature and has been successfully reproduced by various research groups.

properties

IUPAC Name

N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-2-6-15(20)18-14(13-7-4-3-5-8-13)9-10-19-12-16-11-17-19/h3-5,7-8,11-12,14H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJKAEGOJIGHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CCN1C=NC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide

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